molecular formula C7H11N B3362039 2-Methyl-2-azabicyclo[2.2.1]hept-5-ene CAS No. 95019-15-1

2-Methyl-2-azabicyclo[2.2.1]hept-5-ene

Cat. No.: B3362039
CAS No.: 95019-15-1
M. Wt: 109.17 g/mol
InChI Key: JJWNWYAZCSDGGK-UHFFFAOYSA-N
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Description

2-Methyl-2-azabicyclo[2.2.1]hept-5-ene is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . It is a derivative of the 2-azabicyclo[2.2.1]heptane scaffold, a class of structures recognized for their significant utility in synthetic and medicinal chemistry . While specific biological mechanisms for this exact methyl derivative are not fully detailed in the literature, the 2-azabicyclo[2.2.1]heptane core is a known precursor to blockbuster antiviral agents such as Carbovir and Abacavir . The unsaturation and functional group handles present in this molecule make it a versatile intermediate for constructing more complex structures, including functionalized γ-lactams and γ-amino acids with a cyclopentane framework . Researchers value this bicyclic scaffold for its potential in creating novel compounds for pharmaceutical testing and development. This product is intended for research use only and is not for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-azabicyclo[2.2.1]hept-5-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-8-5-6-2-3-7(8)4-6/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWNWYAZCSDGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00551683
Record name 2-Methyl-2-azabicyclo[2.2.1]hept-5-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95019-15-1
Record name 2-Methyl-2-azabicyclo[2.2.1]hept-5-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methyl 2 Azabicyclo 2.2.1 Hept 5 Ene and Its Precursors/derivatives

Cycloaddition Strategies for the Bicyclic Core Formation

The construction of the 2-azabicyclo[2.2.1]hept-5-ene skeleton is efficiently achieved through cycloaddition reactions, which are valued for their ability to rapidly generate molecular complexity with a high degree of stereochemical control. core.ac.uk Among these, the aza-Diels-Alder reaction has become a cornerstone methodology.

Aza-Diels-Alder Reactions in the Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Systems

The aza-Diels-Alder reaction, a variation of the classic Diels-Alder reaction, involves a nitrogen-containing dienophile (an imine or related species) reacting with a diene to form a six-membered nitrogen-containing heterocycle. wikipedia.orgrsc.org This reaction is particularly effective for synthesizing the 2-azabicyclo[2.2.1]hept-5-ene framework, where the nitrogen atom is incorporated into the bicyclic structure. wikipedia.org The mechanism can be either a concerted [4+2] cycloaddition or a stepwise process, which can be influenced by the reactants and the presence of catalysts. core.ac.ukwikipedia.org

The most common approach for synthesizing the 2-azabicyclo[2.2.1]hept-5-ene core involves the reaction of freshly cracked cyclopentadiene (B3395910) with an imine or an in-situ generated iminium ion. researchgate.netsci-hub.se Simple iminium salts, which are highly reactive dienophiles, can be formed in situ under Mannich-like conditions from an amine hydrochloride and formaldehyde (B43269). researchgate.net For example, the reaction of benzylamine (B48309) with formaldehyde in the presence of cyclopentadiene yields 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene. researchgate.net Similarly, treating an aqueous solution of an amine, such as in the synthesis of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, with an iminium ion in the presence of cyclopentadiene leads to the desired bicyclic product in high yield. sci-hub.se These reactions typically show a strong preference for the formation of the exo isomer. wikipedia.org

To enhance reactivity and control selectivity, activated imines are frequently employed as dienophiles. Imines derived from glyoxylate (B1226380) esters are particularly effective due to the electron-withdrawing nature of the ester group. core.ac.ukdiva-portal.org The reaction of an imine derived from ethyl glyoxylate and p-methoxyaniline with various dienes has been studied, demonstrating that these reactions often proceed through a stepwise, Lewis acid-catalyzed mechanism rather than a concerted one. nih.govworktribe.comresearchgate.net The use of Lewis acids like boron trifluoride diethyl etherate (BF₃·Et₂O) is common to activate the imine, increasing its dienophilic character. diva-portal.org While the use of imines is widespread, the application of oximes as dienophiles in this specific context is less commonly detailed in the surveyed literature, which predominantly focuses on imine-based strategies. The synthesis of (1R,3R,4S)-2-[(1S)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid ethyl ester, for instance, starts with the oxidative cleavage of diethyl tartrate to produce ethyl glyoxylate, which is then condensed with (S)-phenylethylamine to form the chiral imine dienophile. diva-portal.org

The functional group attached to the nitrogen atom of the dienophile has a significant impact on the aza-Diels-Alder reaction's outcome. Attaching an electron-withdrawing group to the imine nitrogen generally increases the reaction rate. wikipedia.org The nature of the N-substituent also plays a crucial role in directing the stereochemistry of the cycloaddition, especially in asymmetric syntheses. For instance, in reactions involving imines derived from glyoxylates, the N-substituent, often a chiral amine like (R)- or (S)-1-phenylethylamine, acts as a chiral auxiliary to induce diastereoselectivity. core.ac.uk The combination of this N-functionalization with another chiral auxiliary on the glyoxylate ester, such as (-)-8-phenylmenthol (B56881), allows for a "double diastereoselection" approach, leading to high control over the final adduct's absolute configuration. core.ac.uk

Stereoselective Aza-Diels-Alder Approaches to 2-Azabicyclo[2.2.1]hept-5-ene Derivatives

Achieving stereocontrol is a critical aspect of modern organic synthesis, and the aza-Diels-Alder reaction provides a fertile ground for developing stereoselective methods to access optically pure 2-azabicyclo[2.2.1]hept-5-ene derivatives. core.ac.ukthieme-connect.comthieme-connect.com These chiral bicyclic compounds are valuable as building blocks for more complex molecules. pwr.edu.plresearchgate.net The stereoselectivity of the reaction is often directed by the use of chiral auxiliaries, which are temporarily incorporated into the reactants to guide the formation of one stereoisomer over others. core.ac.uk

Chiral auxiliaries are widely used to control the stereochemical outcome of the aza-Diels-Alder reaction between cyclopentadiene and imines. core.ac.ukthieme-connect.comthieme-connect.com Common strategies involve attaching the auxiliary to either the nitrogen or the carbonyl carbon of the imine dienophile. For example, auxiliaries like (-)-8-phenylmenthol and its diastereomers (+)-8-phenylneomenthol can be used to prepare chiral glyoxylate esters. core.ac.ukthieme-connect.comthieme-connect.com When these are reacted with a chiral amine, such as (R)- or (S)-1-phenylethylamine, to form an imine, a high degree of diastereoselectivity is achieved in the subsequent cycloaddition with cyclopentadiene. core.ac.uk

A study on the cycloaddition between cyclopentadiene and imines generated from N-(S)- or N-(R)-1-phenylethylamine and the glyoxylates of (-)-8-phenylmenthol or (+)-8-phenylneomenthol demonstrated highly diastereoselective outcomes. core.ac.uk The reaction, catalyzed by a Brønsted acid at -78°C, showed excellent exo-selectivity. The specific combination of the two chiral auxiliaries determined the diastereomeric ratio of the products. For instance, the reaction using N-(R)-phenylethylamine and 8-phenylmenthyl glyoxylate resulted in a single exo-cycloadduct in high yield, showcasing powerful stereochemical control. core.ac.uk Similarly, using (+)-8-phenylneomenthol or (+)-8-phenylisomenthol as auxiliaries in the reaction with N-benzylimine glyoxylates afforded optically pure (1R,3-exo)-adducts as the major products. thieme-connect.comthieme-connect.com These auxiliaries can typically be recovered after the reaction, making the process efficient and sustainable. thieme-connect.comthieme-connect.com

Data Table: Diastereoselective Aza-Diels-Alder Reactions

The following table summarizes the results from the aza-Diels-Alder reaction between cyclopentadiene and various in-situ generated N-phenylethyliminoacetates, highlighting the influence of different chiral auxiliaries on the stereochemical outcome. core.ac.uk

Chiral Auxiliary (Ester)Chiral Auxiliary (Amine)Adducts (Diastereomeric Ratio)Overall Yield (%)
(-)-8-phenylmenthyl(S)-PEA(1R,3exo)-5a, (1S,3exo)-5a, (1R,3endo)-6a (2.3:1.7:1)85
(-)-8-phenylmenthyl(R)-PEA(1R,3exo)-5a (single adduct)90
(+)-8-phenylneomenthyl(S)-PEA(1S,3exo)-5b (single adduct)90
(+)-8-phenylneomenthyl(R)-PEA(1S,3exo)-5b, (1R,3exo)-5b, (1S,3endo)-6b (3.7:2.6:1)88

PEA = 1-phenylethylamine

Brønsted Acid Catalysis in Asymmetric Cycloadditions for Azabicyclic Systems

The aza-Diels-Alder reaction is a cornerstone in the synthesis of the 2-azabicyclo[2.2.1]hept-5-ene skeleton. Brønsted acid catalysis has proven effective in promoting these cycloadditions, particularly in achieving high stereoselectivity. core.ac.ukusc.gal One notable approach involves the reaction between cyclopentadiene and imines derived from glyoxylates, which possess two chiral auxiliaries. core.ac.uk

In this method, protonated glyoxylate imines react with cyclopentadiene, leading to the formation of 2-azabicyclo[2.2.1]hept-5-ene derivatives. core.ac.ukresearchgate.net The use of two chiral auxiliaries, such as N-(S)- or N-(R)-1-phenylethylamine combined with (-)-8-phenylmenthol or (+)-8-phenylneomenthol, allows for a high degree of stereocontrol. core.ac.ukacs.org Research has confirmed that these aza-Diels-Alder reactions exhibit high exo-selectivity. core.ac.uk In specific combinations of chiral auxiliaries, such as (8PM)-(R-PEA) and (8PNM)-(S-PEA), single adducts were obtained, demonstrating excellent diastereoselectivity. core.ac.uk The absolute configuration of the resulting adducts has been unequivocally determined using NMR spectroscopy, specific optical rotation, and X-ray crystallography of appropriate derivatives. core.ac.uk

Table 1: Representative Brønsted Acid-Catalyzed Aza-Diels-Alder Reaction

Dienophile PrecursorsDieneCatalyst TypeKey FeatureRef
Glyoxylate imines with two chiral auxiliariesCyclopentadieneBrønsted AcidHigh exo- and diastereoselectivity core.ac.uk

Alternative Synthetic Routes to the 2-Azabicyclo[2.2.1]hept-5-ene Skeleton

Beyond cycloadditions, several other strategies have been developed to construct the 2-azabicyclo[2.2.1]heptane framework and its analogs.

Intramolecular Cyclization Approaches to Related Azabicyclic Frameworks

Intramolecular cyclization offers a powerful method for assembling bicyclic systems. A selenium-catalyzed intramolecular oxidative amination of cyclopentenes has been described, yielding a variety of 2-azabicyclo[2.2.1]heptenes in yields ranging from 58% to 96%. researchgate.net This protocol is noted for its mild reaction conditions and broad substrate scope. researchgate.net

Another approach involves a samarium(II) iodide-mediated cascade reaction that transforms a 7-azabicyclo[2.2.1]heptadiene into a 2-azabicyclo[2.2.1]heptene framework. rsc.org This novel spirocyclization and rearrangement cascade proceeds with excellent regio- and stereoselectivity. rsc.org Additionally, the synthesis of 7-azabicyclo[2.2.1]heptane derivatives has been achieved through a sequence starting with cyclohex-3-enecarboxylic acid, involving a Curtius reaction, stereoselective bromination, and subsequent NaH-mediated intramolecular cyclization. umich.edu

Ring-Opening/Ring-Closing Metathesis Strategies for Structurally Related Analogues

Ring-rearrangement metathesis (RRM) provides a pathway to complex cyclic and bicyclic structures. nih.gov This tandem process, which combines ring-opening metathesis (ROM) and ring-closing metathesis (RCM), is driven by the release of ring strain from precursors like bicyclo[2.2.1]heptene derivatives. nih.gov For instance, a tandem Ugi–ROM–RCM protocol has been used to synthesize a 2-aza-7-oxabicyclo[4.3.0]nonane framework, a structurally related analogue, starting from an N-allyl-3-endo-amino-7-oxabicyclo[2.2.1]hept-5-ene derivative.

Enantioselective Ring-Opening of meso-Epoxides to Access Saturated Analogues

A highly efficient method for the enantioselective synthesis of saturated 2-azabicyclo[2.2.1]heptanes involves the desymmetrization of meso-epoxides. researchgate.netacs.orgnih.gov This strategy utilizes a chiral phosphoric acid as a Brønsted acid catalyst to catalyze the intramolecular ring-opening of meso-epoxides derived from cyclopentene (B43876). acs.orgnih.gov The reaction yields a range of substituted 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities. acs.orgnih.gov The resulting products contain hydroxyl and amide functional groups, which serve as valuable handles for further chemical derivatization. researchgate.netacs.orgnih.gov

Table 2: Enantioselective Ring-Opening of a meso-Epoxide

SubstrateCatalystProduct ClassKey OutcomeRefs
meso-Epoxy-cyclopentyl-sulfonamidesChiral Phosphoric Acid2-Azabicyclo[2.2.1]heptanesHigh yield and excellent enantioselectivity acs.org, nih.gov

Derivatization and Functionalization Strategies for N-Methyl-2-azabicyclo[2.2.1]hept-5-ene

The final step in producing the target compound is the introduction of the methyl group onto the nitrogen atom of the bicyclic core.

Direct N-Methylation and Related N-Alkylation Protocols

The synthesis of 2-methyl-2-azabicyclo[2.2.1]hept-5-ene can be achieved from its parent amine, 2-azabicyclo[2.2.1]hept-5-ene. Standard N-alkylation protocols are applicable for this transformation. These methods typically involve reacting the secondary amine with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to neutralize the acid generated during the reaction. The choice of base and solvent is crucial to optimize the yield and prevent side reactions.

While specific literature detailing the direct N-methylation of 2-azabicyclo[2.2.1]hept-5-ene is sparse, the synthesis of related N-substituted derivatives is well-documented. For example, the synthesis of 2-benzyl-2-azabicyclo[2.2.2]oct-5-ene often involves the reaction of benzylamine with a suitable bicyclic precursor. Furthermore, the parent lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, is often protected with groups like tert-butoxycarbonyl (Boc), which is a form of N-acylation, a related nitrogen functionalization. google.com These examples underscore the feasibility of N-alkylation on the azabicyclic scaffold.

Functional Group Interconversions on the Bicyclic Ring System

The 2-azabicyclo[2.2.1]hept-5-ene framework, the core structure of this compound, is amenable to a variety of functional group interconversions. These transformations are critical for the synthesis of diverse derivatives and for accessing complex molecular architectures, such as polysubstituted pyrrolidines and kainoid amino acids. acs.org

One fundamental transformation is the modification of the alkene bond. For instance, the double bond in 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene can undergo addition reactions. Treatment with bromine leads to the formation of a tribromide salt, which can then react with another equivalent of the alkene to yield a monobromide product. researchgate.net This process demonstrates the ability to introduce halogen functionalities onto the bicyclic core, which can serve as handles for further synthetic manipulations.

Oxidative cleavage of the carbon-carbon double bond within the 2-azabicyclo[2.2.1]hept-5-ene system provides a powerful method for generating highly functionalized pyrrolidine (B122466) derivatives. acs.org This ring-opening strategy transforms the bicyclic structure into a monocyclic one, preserving the stereochemistry established in the initial framework.

The nitrogen atom of the azabicyclic system is another key site for functionalization. Phosphorylation of the nitrogen in derivatives of methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate has been achieved using reagents like diphenylphosphinic chloride (OPClPh₂) and chlorodiphenylphosphine (B86185) (ClPPh₂). rsc.org These reactions yield the corresponding phosphorylated bicycles, demonstrating that the nitrogen can be readily converted into a phosphinamide or other related functionalities. rsc.org While these examples often use an N-benzyl or other protecting groups, the principles apply to the synthesis of N-methyl derivatives.

Furthermore, other functional groups on the ring can be manipulated. For example, mild reduction of a polychlorinated 2-azabicyclo[2.2.1]heptene derivative using tributyltin hydride has been shown to selectively produce monoreduced products in high yield, indicating that dehalogenation is a viable interconversion. ucla.edu Additionally, the conversion of alcohols on the bicyclic frame to esters, phenyl ethers, and thioethers can be accomplished under mild conditions via oxidation-reduction condensation reactions. researchgate.net

Chemoenzymatic and Enzymatic Resolution for Enantiomerically Pure Precursors

The synthesis of enantiomerically pure this compound often relies on precursors that have been resolved into single enantiomers. A cornerstone of this strategy is the enzymatic kinetic resolution of the racemic bicyclic γ-lactam, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam. nih.govresearchgate.netnih.gov This lactam is a vital precursor for numerous carbocyclic nucleoside analogues. nih.govresearchgate.net The resolution process exploits the high stereoselectivity of enzymes, primarily γ-lactamases and lipases, to separate the racemic mixture.

γ-Lactamases are particularly effective for this purpose. These enzymes selectively hydrolyze one enantiomer of the lactam, leaving the other unreacted and thus enantiomerically pure. researchgate.net For example, (+)-γ-lactamases, found in organisms such as Microbacterium hydrocarbonoxydans and Bacillus thuringiensis, catalyze the hydrolysis of the (+)-enantiomer of Vince lactam. nih.govresearchgate.net This leaves behind the desired (-)-enantiomer, (-)-2-azabicyclo[2.2.1]hept-5-en-3-one, with high enantiomeric excess (ee). nih.gov The (-)-lactam is a key building block for important antiviral drugs. researchgate.netresearchgate.net Protein engineering has been used to improve the properties of these enzymes, resulting in mutants with enhanced thermostability and near-perfect enantioselectivity (E value > 200). nih.gov

Conversely, (-)-γ-lactamases can be used to produce the optically pure (+)-lactam. A (-)-γ-lactamase from Bradyrhizobium japonicum USDA 6 has been identified and used to synthesize (+)-2-azabicyclo[2.2.1]hept-5-en-3-one with over 99% ee and an isolated yield approaching 50%. nih.gov This demonstrates the versatility of enzymatic methods in providing access to either enantiomer of the key lactam precursor. nih.gov

Lipase enzymes also offer an alternative for stereoselective transformations of the Vince lactam system. google.com Lipases can be used for the kinetic resolution of racemic γ-lactam through stereoselective hydrolysis of the amide bond, directly yielding the (1S,4R)-enantiomer of 4-aminocyclopent-2-ene-1-carboxylic acid in high enantiomeric excess. google.com This chemoenzymatic approach provides a direct, one-step route to chiral γ-amino acids from the racemic lactam. google.com

The table below summarizes key findings in the enzymatic resolution of Vince lactam.

Chemical Reactivity and Transformation Mechanisms of the 2 Azabicyclo 2.2.1 Hept 5 Ene System

Reactions Involving the Carbon-Carbon Double Bond

The double bond in the 2-azabicyclo[2.2.1]hept-5-ene system is highly susceptible to a variety of addition and cleavage reactions, driven by the release of ring strain.

Electrophilic Additions (e.g., hydrohalogenation, epoxidation, dihydroxylation)

Electrophilic additions to the double bond of 2-azabicyclo[2.2.1]hept-5-ene derivatives typically occur with high stereoselectivity from the exo face of the bicyclic system. This is due to the steric hindrance posed by the C7 methylene (B1212753) bridge, which shields the endo face.

Epoxidation : The reaction of N-substituted 2-azabicyclo[2.2.1]hept-5-enes with peroxy acids, such as m-chloroperoxybenzoic acid (MCPBA), yields the corresponding epoxide. rsc.orgrsc.org For instance, the epoxidation of 2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanol with an electrophilic oxidizing agent proceeds with high stereoselectivity, producing a single diastereomer in over 90% yield. This selectivity is attributed to the rigid bicyclic structure.

Halogenation : The addition of strong electrophiles like halogens (e.g., bromine, chlorine) can be complex. While cis(exo) addition is expected, these reactions can be accompanied by a Wagner-Meerwein rearrangement, leading to skeletally reorganized products. researchgate.net However, for certain substrates, such as N-nitrosubstituted derivatives, halogenation can proceed under radical conditions to form 5,6-dihalogen adducts without rearrangement. researchgate.netbohrium.com

Hydroxylation and Other Additions : The double bond can undergo various other additions. For example, ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate reacts with different electrophiles to give addition products. rsc.orgrsc.org Similarly, catalytic hydrogenation (e.g., H₂/Pd-C) of the double bond is a common transformation to produce the saturated 2-azabicyclo[2.2.1]heptane skeleton.

Table 1: Examples of Electrophilic Addition Reactions
SubstrateReagentProduct TypeKey ObservationReference
2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanolm-CPBAExo-epoxideHigh stereoselectivity (>90% yield of one diastereomer).
Bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-eneHalogens (Br₂, Cl₂)Rearranged dihalideProceeds with Wagner-Meerwein rearrangement. researchgate.net
Ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylateVarious electrophilesAddition productsDemonstrates general reactivity of the double bond. rsc.orgrsc.org

Cycloaddition Reactions of the Norbornene Moiety

The strained double bond of the 2-azabicyclo[2.2.1]hept-5-ene system acts as a reactive dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions.

1,3-Dipolar Cycloadditions : The reaction of N-substituted 2-azabicyclo[2.2.1]hept-5-en-3-ones with azides, such as phenyl azide (B81097) or tosyl azide, under thermal or microwave conditions, leads to the formation of triazoline intermediates. clockss.orgsemanticscholar.org These reactions exhibit complete exo-facial selectivity. semanticscholar.org The resulting triazolines can subsequently undergo photolytic or thermal decomposition to yield aziridine-fused bicyclic compounds. clockss.orgsemanticscholar.org For example, microwave-assisted cycloaddition of azides to N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one produces triazolines which can be converted to aziridines. clockss.org

Aza-Diels-Alder Reactions : The synthesis of the 2-azabicyclo[2.2.1]hept-5-ene core itself is often achieved via a hetero-Diels-Alder reaction between cyclopentadiene (B3395910) and an iminium salt, which can be generated in situ. researchgate.netresearchgate.netgctlc.org This approach is highly efficient and can be performed in aqueous media, highlighting a green chemistry aspect. researchgate.netgctlc.org

Ring-Opening Metathesis Polymerization (ROMP) of 2-Azabicyclo[2.2.1]hept-5-en-3-one Monomers

The high ring strain of the 2-azabicyclo[2.2.1]hept-5-ene system makes its derivatives excellent monomers for Ring-Opening Metathesis Polymerization (ROMP). This technique allows for the synthesis of polymers with functionalized cyclopentane (B165970) repeating units.

The polymerization is typically initiated by well-defined ruthenium-based catalysts (e.g., Grubbs' first, second, or third-generation catalysts) or molybdenum- and tungsten-based initiators. nih.govlookchem.comresearchgate.netacs.orgrsc.orgresearchgate.netnih.gov The choice of catalyst and N-substituent on the monomer is crucial for controlling the polymerization and the stereochemistry (tacticity) of the resulting polymer. lookchem.comresearchgate.netosti.gov

For instance, the ROMP of (+)-Vince lactam ((S)-azabicyclo[2.2.1]hept-5-en-3-one) and its N-protected derivatives has been extensively studied. lookchem.comresearchgate.netacs.orgfigshare.com While unprotected Vince lactam can be polymerized with specific ruthenium complexes, Schrock-type molybdenum or tungsten catalysts often require N-protected monomers (e.g., N-Boc, N-benzyl). lookchem.comresearchgate.net These catalysts can produce highly tactic polymers, with either cis-syndiotactic or cis-isotactic microstructures, depending on the catalyst's structure. lookchem.comresearchgate.net

Table 2: Catalysts and Resulting Polymer Tacticity in ROMP of Vince Lactam Derivatives
MonomerCatalyst TypeResulting Polymer TacticityReference
(+)-Vince lactam (unprotected)Ruthenium (cyclometalated)Highly cis-syndiotactic (ca. 95%) lookchem.comresearchgate.net
N-Boc Vince lactamTungsten MAPHighly cis-syndiotactic (>98%) lookchem.comresearchgate.net
N-Boc Vince lactamMolybdenum Imido AlkylideneHighly cis-isotactic (>98%) lookchem.comresearchgate.net

Oxidative Cleavage and Subsequent Rearrangement Reactions

The carbon-carbon double bond can be cleaved under oxidative conditions, most commonly using ozone (ozonolysis) or strong oxidizing agents like ruthenium tetroxide (RuO₄). researchgate.netmasterorganicchemistry.com This cleavage breaks open the bicyclic ring system to form highly functionalized cyclopentane or pyrrolidine (B122466) derivatives.

Ozonolysis : Treatment of a 2-azabicyclo[2.2.1]hept-5-ene with ozone, followed by a reductive (e.g., dimethyl sulfide) or oxidative (e.g., hydrogen peroxide) workup, cleaves the C5-C6 double bond to form a cis-substituted cyclopentane with two carbonyl functionalities. masterorganicchemistry.com This strategy is a key step in the synthesis of diazabicycloalkane dipeptide mimics and other complex molecules. researchgate.net

Ruthenium-Catalyzed Oxidation : Oxidation with reagents like RuO₄ (often generated in situ from RuO₂ or RuCl₃ with NaIO₄) can lead to cleavage of the double bond. acs.orgresearchgate.net This method provides straightforward access to polysubstituted pyrrolidines. acs.org

Acid-Induced Rearrangements : In some cases, derivatives of 2-azabicyclo[2.2.1]hept-5-ene undergo rearrangement rather than simple addition. For example, 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acids can undergo a stereospecific rearrangement when treated with trifluoroacetic acid, yielding 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones. sci-hub.se This transformation involves a cleavage of the N(2)-C(3) bond and subsequent intramolecular lactonization. sci-hub.se

Reactions Involving the Nitrogen Atom (Amine Functionality)

The nitrogen atom in the 2-azabicyclo[2.2.1]hept-5-ene system behaves as a typical secondary or tertiary amine, depending on its substitution. It can act as a nucleophile or a base, allowing for a wide range of derivatization reactions.

Nucleophilic Substitution Reactions at Nitrogen and N-Derivatization

The lone pair of electrons on the nitrogen atom is available for reaction with various electrophiles, leading to the formation of new N-C, N-S, or N-P bonds.

N-Alkylation and N-Acylation : The nitrogen can be readily alkylated or acylated using standard conditions. For example, reaction with benzoyl chloride introduces a benzoyl group onto the nitrogen. sci-hub.se These reactions are fundamental for modifying the electronic properties and steric bulk of the nitrogen substituent, which can influence the reactivity of the double bond.

N-Nitrosation and N-Nitration : The secondary amine functionality in some 2-azanorbornene systems can be converted to N-nitroso or N-nitro derivatives using reagents like sodium nitrite (B80452) or sodium nitrate. researchgate.netbohrium.com The resulting N-nitro compounds show reduced reactivity of the double bond towards electrophilic halogenation. researchgate.net

Phosphorylation : The nitrogen atom can also be phosphorylated. Treatment of methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with chlorodiphenylphosphine (B86185) (ClPPh₂) or diphenylphosphinic chloride (OPClPh₂) results in the formation of the corresponding N-phosphorylated bicycles. rsc.org

Quaternization : As a tertiary amine, 2-Methyl-2-azabicyclo[2.2.1]hept-5-ene can react with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction introduces a permanent positive charge and further modifies the molecule's properties.

These N-derivatization reactions are crucial for synthesizing diverse libraries of 2-azabicyclo[2.2.1]hept-5-ene analogues for various applications, including as ligands for receptors or as intermediates in the synthesis of complex natural products and pharmaceuticals. google.comnih.gov

Metal-Catalyzed Arylation Reactions at the Nitrogen Center

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly for creating aryl amines, which are prevalent in pharmaceuticals and functional materials. For the 2-azabicyclo[2.2.1]hept-5-ene system, metal-catalyzed cross-coupling reactions provide an efficient method for introducing aryl substituents at the nitrogen atom. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, and the Ullmann condensation, typically a copper-catalyzed process, are the most prominent methods.

The general mechanism for the Buchwald-Hartwig reaction involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a palladium(0) complex. wikipedia.org This is followed by coordination of the amine (the nitrogen of the azabicycle), deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl product and regenerate the palladium(0) catalyst. wikipedia.org The choice of palladium source, ligand, and base is crucial for the reaction's success. beilstein-journals.org

While direct examples on this compound are not extensively detailed in the selected literature, studies on the closely related 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam) framework demonstrate the feasibility of these couplings. For instance, copper(II) acetate (B1210297) has been used to catalyze the N-arylation of 2-azabicyclo[2.2.1]hept-5-en-3-ones with various arylboronic acids under microwave irradiation. researchgate.netmdpi.com This Ullmann-type coupling proceeds efficiently in the presence of a base like potassium hydroxide (B78521) in acetonitrile. mdpi.com Similarly, palladium-catalyzed couplings have been applied to the C-3 position of the Vince lactam system using its triflate derivative, showcasing the utility of these methods on this bicyclic core. beilstein-journals.org

Table 1: Examples of Metal-Catalyzed N-Arylation on the 2-Azabicyclo[2.2.1]hept-5-en-3-one Core

Catalyst SystemReactantsConditionsProduct TypeReference
Cu(OAc)₂ (10 mol%)2-Azabicyclo[2.2.1]hept-5-en-3-one, Arylboronic acidKOH, Acetonitrile, Microwave, 80 °C, 10-15 minN-Aryl-2-azabicyclo[2.2.1]hept-5-en-3-one mdpi.com
Pd(OAc)₂, X-Phos2-Bromo-13α-estrone-3-benzyl ether, Benzophenone imineKOt-Bu, Microwave2-Amino-13α-estrone derivative beilstein-journals.org

Phosphorylation of Nitrogen-Containing Hydroxy-Derivatives

Phosphorylation introduces a phosphoryl group into a molecule, a key transformation for creating compounds with potential biological activity, as phosphorylation is often critical for the action of nucleoside analogues. psu.edu Research into the 2-azabicyclo[2.2.1]hept-5-ene system has explored the phosphorylation of both N-hydroxy derivatives and the parent secondary amines.

The reaction of (±)-methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate isomers (both endo and exo) with diphenylphosphinic chloride (OPClPh₂) results in O-phosphorylation. psu.edursc.org This nucleophilic substitution yields the corresponding (±)-methyl 2-diphenylphosphoryloxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates. psu.edu Interestingly, the reaction is more efficient for the exo isomer (80% yield) compared to the endo isomer (43% yield). psu.edu

Direct N-phosphorylation can be achieved on the parent amine. The treatment of an in situ-prepared mixture of endo and exo isomers of (±)-methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with diphenylphosphinic chloride affords the N-phosphorylated products, (±)-methyl 2-diphenylphosphoryl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates, in 50% yield. psu.edu

Table 2: Phosphorylation Reactions of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives

SubstrateReagentProductYieldReference
(±)-Methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-endo-carboxylateOPClPh₂, Et₃N, DMAP(±)-Methyl 2-diphenylphosphoryloxy-2-azabicyclo[2.2.1]hept-5-ene-3-endo-carboxylate43% psu.edu
(±)-Methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-exo-carboxylateOPClPh₂, Et₃N, DMAP(±)-Methyl 2-diphenylphosphoryloxy-2-azabicyclo[2.2.1]hept-5-ene-3-exo-carboxylate80% psu.edu
(±)-Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (endo/exo mixture)OPClPh₂, Et₃N, DMAP(±)-Methyl 2-diphenylphosphoryl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (endo/exo)50% psu.edu

Stereochemical Aspects of Chemical Transformations

The rigid, strained structure of the 2-azabicyclo[2.2.1]hept-5-ene skeleton makes it an excellent platform for stereocontrolled synthesis. The facial selectivity of reactions is highly influenced by the bicyclic geometry, allowing for precise control over the spatial arrangement of functional groups.

Diastereoselectivity and Enantioselectivity in Functionalization Reactions

High levels of diastereoselectivity and enantioselectivity are often achieved in the synthesis of the 2-azabicyclo[2.2.1]hept-5-ene core itself, typically through asymmetric aza-Diels-Alder reactions. core.ac.uk The use of chiral auxiliaries on the dienophile (the imine component) can effectively control the stereochemical outcome of the cycloaddition with cyclopentadiene.

For example, the Brønsted acid-catalyzed cycloaddition between cyclopentadiene and glyoxylate (B1226380) imines bearing two chiral auxiliaries, such as N-(S)- or N-(R)-1-phenylethyl and (-)-8-phenylmenthyl, demonstrates excellent stereocontrol. core.ac.uk The combination of specific auxiliaries can lead to the formation of a single diastereomeric adduct. core.ac.uk Similarly, high asymmetric induction was observed in the aza-Diels-Alder reaction using (+)-8-phenylneomenthyl glyoxylate-derived N-benzylimine, which produced the (1R,3-exo)-adduct as the major diastereomer in 70% yield. thieme-connect.com

Table 3: Influence of Chiral Auxiliaries on Diastereoselectivity in Aza-Diels-Alder Reactions

Imine Chiral AuxiliariesConditionsMajor Product ConfigurationDiastereomeric Ratio/YieldReference
(+)-8-Phenylneomenthyl and Benzylamine (B48309)Cyclopentadiene(1R,3-exo)70% yield (major isomer) thieme-connect.com
(+)-8-Phenylisomenthol and BenzylamineCyclopentadiene(1R,3-exo)65% yield (major isomer) thieme-connect.com
(-)-8-Phenylmenthyl and (R)-1-PhenylethylamineCyclopentadiene, Brønsted AcidSingle AdductHighly selective core.ac.uk
(1R,endo)-Benzonorbornen-2-yl and (R)-1-PhenylethylamineCyclopentadiene(1S):(1R)93:7 researchgate.net

Control over Exo/Endo Selectivity in Ring Transformations

In the context of the Diels-Alder reaction to form the bicyclic system, there is a strong preference for the formation of the exo product. The geometry of the transition state favors the approach of the diene from the face opposite to the substituent on the imine, minimizing steric hindrance. This inherent preference can be further enhanced by catalysts.

The use of Lewis acids or Brønsted acids to activate the imine dienophile not only accelerates the reaction but also significantly improves the exo/endo selectivity. core.ac.uk In many reported syntheses of 2-azabicyclo[2.2.1]hept-5-ene derivatives via this route, the exo adduct is the only one observed or is formed in very high preference. core.ac.ukresearchgate.net For instance, the cycloaddition between cyclopentadiene and protonated imines of (1R,endo)-benzonorbornen-2-yl glyoxylate afforded only exo-cycloadducts. researchgate.net This high degree of control is a key advantage of using this bicyclic system in synthesis.

Retention or Inversion of Stereochemistry During Derivatization

Subsequent transformations of the chiral 2-azabicyclo[2.2.1]hept-5-ene scaffold can proceed with either retention or inversion of stereochemistry, providing powerful tools for accessing diverse stereoisomers.

Retention of Stereochemistry: An example of retention is seen in the removal of chiral auxiliaries. After using (+)-8-phenylneomenthol as a chiral auxiliary to direct the asymmetric aza-Diels-Alder reaction, it can be recovered with retention of its original configuration. thieme-connect.com This was achieved by reducing the ester linkage of the product with lithium aluminum hydride, which liberated the target amino alcohol and the chiral alcohol auxiliary, allowing for its reuse. thieme-connect.com

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms of transformations involving the 2-azabicyclo[2.2.1]hept-5-ene system is crucial for optimizing reaction conditions and predicting outcomes.

Phosphorylation Mechanism: The phosphorylation of N-hydroxy-2-azabicyclo[2.2.1]hept-5-ene derivatives is proposed to occur via a straightforward nucleophilic substitution at the phosphorus center by the hydroxylamino oxygen. psu.edu For the direct N-phosphorylation of the parent amine, a similar nucleophilic attack by the nitrogen atom on the phosphorus reagent is the presumed pathway. psu.edu

Rearrangement Mechanisms: N-oxides derived from N-benzyl-2-azabicyclo[2.2.1]hept-5-ene undergo a facile rsc.orgcore.ac.uk-sigmatropic Meisenheimer rearrangement at room temperature to form a 2-oxa-3-azabicyclo[3.2.1]oct-6-ene. researchgate.net This rearrangement competes with a Cope-type elimination, highlighting the complex reactivity of these intermediates. researchgate.net Mechanistic studies have also focused on the energy barriers for nitrogen inversion in the saturated 2-methyl-2-azabicyclo[2.2.1]heptane system, finding the endo invertomer to be slightly more stable than the exo. researchgate.net

Radical Rearrangement Mechanisms: The addition of radicals to the related 7-azabicyclo[2.2.1]heptadiene system can trigger a tandem radical addition-homoallylic radical rearrangement. acs.org This process is facilitated by the nitrogen atom's lone pair, which stabilizes the adjacent radical intermediate, directing the rearrangement to form the more stable 2-azabicyclo[2.2.1]hept-5-ene skeleton. acs.org

Proposed Reaction Pathways and Transition State Analysis

The reactivity of the 2-azabicyclo[2.2.1]hept-5-ene system is diverse, encompassing cycloadditions for its synthesis, rearrangements, and functional group transformations. Mechanistic studies have provided insight into the pathways governing these reactions.

One of the primary methods for synthesizing the 2-azabicyclo[2.2.1]hept-5-ene core is the aza-Diels-Alder reaction between cyclopentadiene and an imine. core.ac.ukresearchgate.net Studies involving the cycloaddition of cyclopentadiene with protonated glyoxylate imines possessing two chiral auxiliaries have demonstrated high diastereoselectivity. core.ac.uk Experimental results confirm a high preference for exo-selectivity in these reactions. This preference is attributed to stereochemical factors in the transition state outweighing secondary orbital interactions. To minimize steric clash between the diene's methylene group and the dienophile's bulky substituents, the approach must occur in an exo manner. core.ac.uk A simple, unactivated iminium salt, generated in situ from formaldehyde (B43269) and a primary amine hydrochloride salt, can also undergo a facile aza-Diels-Alder reaction with cyclopentadiene. researchgate.net

Derivatives of the 2-azabicyclo[2.2.1]hept-5-ene system can undergo various rearrangement reactions. For instance, N-oxides derived from N-benzyl-2-azabicyclo[2.2.1]hept-5-ene, formed by reaction with m-chloroperoxybenzoic acid (m-CPBA), readily undergo a Meisenheimer rearrangement at room temperature to yield N-benzyl-2-oxa-3-azabicyclo[3.2.1]oct-6-ene. researchgate.net

The phosphorylation of the 2-azabicyclo[2.2.1]hept-5-ene scaffold has also been mechanistically investigated. The endo and exo isomers of methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates react with diphenylphosphinic chloride via nucleophilic substitution to afford the corresponding diphenylphosphoryloxy adducts. psu.edu Similarly, phosphorylation of the in situ-prepared mixture of endo and exo isomers of methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with diphenylphosphinic chloride yields the expected N-diphenylphosphoryl products. psu.edursc.org A proposed mechanistic scheme for these phosphorylation reactions has been developed based on detailed NMR spectroscopy and mass spectrometry analysis of the products. psu.edursc.org

Alternative reaction pathways have also been explored. Under rhodium catalysis, the reaction between certain vinylcarbenoid intermediates and pyrrole (B145914) can lead to fused tropanes via a stepwise 3 + 4 annulation mechanism, rather than a typical tandem cyclopropanation/Cope rearrangement. The presence of a 2-siloxy substituent on the vinylcarbenoid strongly favors this pathway. researchgate.net

Influence of Catalysts and Reagents on Reaction Mechanisms and Selectivity

The reaction outcomes and selectivity in the 2-azabicyclo[2.2.1]hept-5-ene system are profoundly influenced by the choice of catalysts and reagents. This control is particularly evident in polymerization, arylation, and oxidation reactions.

In the domain of Ring-Opening Metathesis Polymerization (ROMP), the choice of initiator is critical for controlling the stereochemistry of the resulting polymer. Molybdenum and tungsten imido alkylidene initiators are highly effective for the stereoselective ROMP of derivatives like methyl-N-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate. utb.czosti.gov For example, specific molybdenum and tungsten oxo alkylidene initiators can produce essentially pure cis,syndiotactic polymer, while other molybdenum or tungsten initiators can yield pure cis,isotactic polymer. utb.czosti.gov The selection of the initiator dictates the polymer's microstructure.

Metal-catalyzed cross-coupling reactions have also been developed. Copper-catalyzed N-arylation of 2-azabicyclo[2.2.1]hept-5-en-3-ones (Vince lactam) with arylboronic acids has been reported, making this a model substrate for exploring this transformation. researchgate.netresearchgate.net Palladium-catalyzed reactions, such as the 1,2-aminoacyloxylation of cyclopentenes, are also employed in the synthesis of the bicyclic structure. evitachem.com

Specific reagents are used to achieve selective functionalization of the bicyclic framework. The olefinic bond in the system can be targeted by various electrophilic reagents. rsc.org Reaction with m-chloroperoxybenzoic acid (m-CPBA) leads to the formation of an epoxide. researchgate.netrsc.org Other reagents can be used for different transformations; for example, oxidation with potassium permanganate (B83412) or hydrogen peroxide can form hydroxylated derivatives, while reduction with agents like lithium aluminum hydride generates reduced amine derivatives. evitachem.com Phosphorylation can be achieved using reagents such as diphenylphosphinic chloride (OPClPh2) or chlorodiphenylphosphine (ClPPh2) in the presence of a base like triethylamine. psu.edursc.org

The table below summarizes the influence of selected catalysts and reagents on the reactions of the 2-azabicyclo[2.2.1]hept-5-ene system.

Catalyst / ReagentReaction TypeProduct / SelectivitySource(s)
Mo(NAd)(CHMe2Ph)(pyr)(OHMT)ROMPcis,syndiotactic-biased polymer utb.czosti.gov
Mo(NAr')(CHCMe2Ph)(OBiphenCF3)(thf)ROMPcis,isotactic polymer utb.czosti.gov
W(O)(CHCMe2Ph)(Me2Pyr)(OHMT)(PMe2Ph)ROMPcis,syndiotactic polymer utb.czacs.org
Copper CatalystN-ArylationN-aryl compounds researchgate.netresearchgate.net
m-Chloroperoxybenzoic acid (m-CPBA)Oxidation / EpoxidationEpoxide researchgate.netrsc.org
Diphenylphosphinic chloride (OPClPh2)PhosphorylationN-diphenylphosphoryl adduct psu.edursc.org
Brønsted AcidAza-Diels-AlderHigh exo-selectivity core.ac.uk

Studies on Stereospecific Ring Opening Processes

A significant area of research for the 2-azabicyclo[2.2.1]hept-5-ene system involves stereospecific ring-opening reactions, most notably Ring-Opening Metathesis Polymerization (ROMP). These studies demonstrate that the strained olefin of the bicyclic monomer can be controllably opened to produce polymers with highly regular microstructures.

The stereoselectivity of the ROMP of 2-azabicyclo[2.2.1]hept-5-ene derivatives is almost entirely dependent on the structure of the molybdenum or tungsten alkylidene initiator used. utb.czosti.govmit.edu By carefully selecting the initiator, chemists can control the configuration of the double bonds (cis or trans) in the polymer backbone and the relative stereochemistry of the chiral centers along the chain (tacticity).

Detailed investigations using various initiators on monomers such as methyl-N-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate have elucidated these relationships. utb.czosti.gov

Cis,syndiotactic Polymers: Two molybdenum imido alkylidene initiators, Mo(NR)(CHMe2Ph)(pyr)(OHMT) (where R = adamantyl or 2,6-Me2C6H3), and two tungsten oxo alkylidene initiators, W(O)(CHMe2Ph)(2,5-dimethylpyrrolide)(PMe2Ph)(OR), were found to produce essentially pure cis,syndiotactic polymers. utb.cz

Cis,isotactic Polymers: In contrast, when the same monomer was polymerized using Mo(NAr')(CHCMe2Ph)(OBiphenCF3)(thf) or W(NAr')(CHCMe2Ph)((S)-OBiphenMe), the resulting polymer was essentially pure cis,isotactic. utb.czosti.gov

The characterization of these polymers using techniques like NMR spectroscopy confirms the high degree of stereoregularity. acs.orgmit.edu For instance, the olefinic protons in the ¹H NMR spectrum of a cis,isotactic polymer appear as two sets of pseudo triplets, which is consistent with magnetically inequivalent cis olefinic protons. acs.org The influence of the initiator structure on the resulting polymer tacticity from the ROMP of (S)-PhEtNNBE is detailed in the table below.

InitiatorResulting Polymer StereochemistryPurity / BiasSource(s)
Mo(NAd)(CHMe2Ph)(pyr)(OHMT)cis,syndiotactic>95% utb.cz
Mo(NAr')(CHMe2Ph)(pyr)(OHMT)cis,syndiotactic>95% utb.cz
W(O)(CHCMe2Ph)(Me2Pyr)(OHMT)(PMe2Ph) (3a)cis,syndiotactic>95% utb.czacs.org
W(O)(CHCMe2Ph)(Me2Pyr)((R)-OBr2Bitet)(PMe2Ph) (3b)cis,syndiotactic>95% utb.cz
Mo(NAr')(CHCMe2Ph)(OBiphenCF3)(thf) (2a)cis,isotactic>95% utb.czosti.govacs.org
W(NAr')(CHCMe2Ph)((S)-OBiphenMe) (2b)cis,isotactic>95% utb.czosti.gov
Mo(NAd)(CHMe2Ph)(pyr)(OHMT) (with racemic monomer)cis,syndiotactic, alternating~80% biased utb.czosti.govacs.org

These studies underscore the high level of control achievable in the ring-opening of the 2-azabicyclo[2.2.1]hept-5-ene system, allowing for the synthesis of advanced polymeric materials with precisely defined architectures.

Theoretical and Computational Chemistry Studies on 2 Methyl 2 Azabicyclo 2.2.1 Hept 5 Ene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of bicyclic systems like 2-Methyl-2-azabicyclo[2.2.1]hept-5-ene. Early computational studies on the parent scaffold, 2-azabicyclo[2.2.1]hept-5-ene, using methods like MINDO/3, explored the potential for interaction between the nitrogen lone pair and the π-electrons of the double bond. researchgate.net Such calculations, along with photoelectron spectroscopy, provide a basis for understanding the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial in determining its reactivity in processes like cycloadditions and electrophilic additions.

DFT calculations allow for the visualization of the molecular electrostatic potential (MEP) map, which indicates regions of electron density and potential sites for electrophilic or nucleophilic attack. For this compound, the MEP would show a region of negative potential around the nitrogen atom, corresponding to its lone pair, and around the electron-rich C5-C6 double bond, highlighting the two primary sites of reactivity. Energetic calculations, such as the heat of formation and strain energy, can be accurately determined, quantifying the inherent instability of the bicyclic system which often drives its reactivity in ring-opening and rearrangement reactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers powerful methods for predicting spectroscopic data, which is invaluable for structure elucidation. DFT calculations can provide accurate predictions of both ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated.

These predicted spectra are often used to assign experimental signals and to distinguish between potential isomers, such as endo and exo products in a synthesis. For instance, in related 2-azabicyclo[2.2.1]hept-2-ene derivatives, the chemical shifts and coupling constants in their ¹H NMR spectra were crucial for determining the regio- and stereochemistry. ucla.edu The W-effect, a through-space interaction observed in the NMR of rigid bicyclic systems, can also be rationalized and predicted using computational models. ucla.edu

AtomTypical Experimental δ (ppm) Range (Related Structures)Hypothetical DFT-Calculated δ (ppm)
N-CH₃2.2 - 2.52.35
H1 (Bridgehead)3.2 - 3.53.38
H4 (Bridgehead)2.8 - 3.12.95
H5/H6 (Olefinic)6.0 - 6.46.21
C5/C6 (Olefinic)130 - 140135.4
C1 (Bridgehead)60 - 6562.7
C4 (Bridgehead)45 - 5048.1
N-CH₃40 - 4542.5

Conformational Analysis and Energy Landscapes of the Bicyclic System

Despite the rigid nature of the bicyclo[2.2.1]heptane framework, conformational flexibility exists, primarily concerning the pyramidal inversion at the nitrogen atom. For the saturated analogue, 2-methyl-2-azabicyclo[2.2.1]heptane, low-temperature ¹³C NMR studies have experimentally determined the energetics of this process. researchgate.net

These studies revealed that the endo isomer (where the N-methyl group is oriented towards the C7 bridge) is approximately 0.3 kcal/mol more stable than the exo isomer. researchgate.net The barrier to inversion (ΔG‡) from the more stable endo to the exo isomer was measured to be 7.2 kcal/mol. researchgate.net This barrier is notably lower than in some acyclic amines, a phenomenon attributed to a balance of angle strain in the CNC bond and torsional strain in the transition state. researchgate.net

Computational methods, including molecular mechanics and DFT, can model this inversion process. By calculating the energy of the molecule as a function of the N-methyl group's position relative to the bicyclic plane, an energy landscape can be constructed. This landscape features two minima corresponding to the endo and exo conformers, separated by a transition state with a planarized nitrogen atom. These calculations can reproduce the experimentally observed energy differences and inversion barriers with reasonable accuracy. researchgate.net

Transition State Modeling and Mechanistic Insights via Computational Methods

Computational modeling of transition states is essential for understanding reaction mechanisms, rates, and selectivities. For reactions involving the 2-azabicyclo[2.2.1]hept-5-ene scaffold, such as rearrangements, cycloadditions, or ring-opening reactions, locating the transition state structure on the potential energy surface provides critical mechanistic information.

For example, the N-oxides derived from N-benzyl-2-azabicyclo[2.2.1]hept-5-ene undergo a rapid Meisenheimer rearrangement. researchgate.net Computational methods can model the transition state of this researchgate.netnih.gov-sigmatropic rearrangement, confirming its concerted nature and explaining the observed stereochemical outcome. Similarly, a competing Cope elimination pathway can also be modeled, and the calculated activation barriers for both pathways can rationalize the product distribution under different reaction conditions. researchgate.net In the study of retro-ene reactions of related allylic diazenes, DFT calculations have been employed to characterize the six-center cyclic transition state, providing energetics and charge distribution data that illuminate the reaction mechanism. acs.org

Molecular Dynamics Simulations to Understand Dynamic Behavior

While quantum mechanics calculations typically focus on static structures (minima and transition states), molecular dynamics (MD) simulations provide a way to understand the dynamic behavior of molecules over time. MD simulations model the atomic motions of a system by integrating Newton's laws of motion, offering insights into conformational changes, solvent effects, and the behavior of molecules in a biological environment.

For derivatives of the 2-azabicyclo[2.2.1]heptane system, MD simulations are particularly useful in the context of drug design. When a molecule containing this scaffold is designed as an inhibitor to bind to a protein's active site, MD simulations can model the binding process, the stability of the protein-ligand complex, and the conformational changes that occur upon binding. These simulations can reveal key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding affinity. By understanding the dynamic behavior of the ligand in the active site, researchers can rationally design more potent and selective inhibitors.

Molecular Modeling for Rationalizing Reactivity and Selectivity

Molecular modeling serves as a powerful predictive tool to rationalize the often high stereoselectivity and regioselectivity observed in reactions of constrained bicyclic systems. By comparing the energies of different transition states leading to various possible products, chemists can predict the major product of a reaction.

Aza-Diels-Alder reactions involving the formation of the 2-azabicyclo[2.2.1]hept-5-ene skeleton often exhibit high exo-selectivity. Computational models of the transition states for both the exo and endo approaches can be built and their energies calculated. These models typically reveal that the exo transition state is lower in energy due to minimized steric interactions between the diene and the dienophile's substituents, thus explaining the experimental outcome.

Similarly, in the electrophilic addition of reagents like benzeneselenyl chloride to related 7-azanorbornene systems, the regioselectivity is controlled by the nature of existing substituents on the ring. researchgate.net Computational analysis of the reaction intermediates (e.g., seleniranium ions) and transition states for nucleophilic attack can explain why one regioisomer is formed preferentially over another, often citing a combination of steric and electronic factors. This predictive capability is a cornerstone of modern rational chemical synthesis.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Privileged Scaffold in Complex Heterocyclic Synthesis

The 2-azabicyclo[2.2.1]heptane framework is considered a "privileged scaffold" because its structure can be modified to interact with a variety of biological targets. This versatility makes it a frequent starting point for constructing more complex heterocyclic systems.

The strained double bond in the 2-azabicyclo[2.2.1]hept-5-ene system is a key feature that enables its use in constructing intricate molecular architectures like spirocyclic and polycyclic compounds. A powerful technique for this is ring-rearrangement metathesis (RRM). beilstein-journals.org RRM is a tandem process that combines ring-opening metathesis (ROM) with ring-closing metathesis (RCM) in a single operation, driven by the release of ring strain from the initial bicyclic system. beilstein-journals.org

When applied to 7-azanorbornene derivatives, which share the same core skeleton, RRM can efficiently generate complex spiro heterocyclic compounds. beilstein-journals.org For instance, a suitably substituted 7-azanorbornene can undergo RRM in the presence of a Grubbs catalyst to yield spiro heterocycles in a single, atom-economical step. beilstein-journals.org This strategy allows for the rapid assembly of complex frameworks that would be challenging to create using traditional synthetic methods. beilstein-journals.org

Table 1: Ring-Rearrangement Metathesis (RRM) for Spirocycle Synthesis

Starting Material (General Structure) Reaction Type Product (General Structure) Catalyst Example Source

The rigid bicyclic structure of the 2-azabicyclo[2.2.1]heptane skeleton is an ideal template for creating conformationally restricted amino acids (CAAs). uni-regensburg.ded-nb.info These unnatural amino acids are valuable tools in medicinal chemistry for designing peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties like increased stability and improved receptor selectivity. d-nb.info

Incorporating the rigid scaffold forces the peptide backbone into a specific conformation, which can be used to study and stabilize secondary structures like β-turns. d-nb.infoacs.org A common synthetic strategy involves the oxidative cleavage of the carbon-carbon double bond in norbornene-type amino acid derivatives. This reaction opens the second ring and yields cyclopentane (B165970) derivatives substituted with both an amino acid function and other reactive groups, which can be further elaborated. uni-regensburg.de For example, peptides incorporating an endo-(2S,3R)-2-amino-3-carboxynorborn-5-ene residue, synthesized via a Curtius rearrangement, act as potent turn inducers. acs.org

Table 2: Examples of Scaffolds for Constrained Amino Acids

Basic Scaffold Resulting Amino Acid Type Key Synthetic Feature Application Source
2-Azabicyclo[2.2.1]hexane-1-carboxylic acid Proline Analogue Strained bicyclic system Inducing conformational changes uni-regensburg.de
Norborn-5-ene-2,3-dicarboxylic anhydride β-Amino Acid Desymmetrization and Curtius rearrangement Turn inducer in peptides/pseudopeptides acs.org

One of the most significant applications of the 2-azabicyclo[2.2.1]hept-5-ene framework is in the synthesis of carbocyclic nucleoside analogues. google.comgoogle.com These molecules are structurally similar to natural nucleosides but have a cyclopentane or cyclohexane (B81311) ring instead of the furanose sugar. This modification often imparts resistance to enzymatic degradation, leading to potent antiviral and anticancer agents. researchgate.net

The bicyclic lactam derivative, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam, is a particularly versatile building block for these syntheses. nih.govresearchgate.net Through chemoenzymatic resolution, enantiomerically pure forms of the lactam can be obtained, which are crucial for producing blockbuster antiviral drugs like Carbovir and Abacavir. researchgate.netresearchgate.net The synthetic pathway typically involves stereocontrolled functionalization of the double bond, followed by transformations that open the bicyclic system to reveal the cyclopentane core, onto which the desired nucleobase is constructed. nih.gov A novel carbocyclic analog of the antibiotic bredinin has also been synthesized starting from (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one. nih.gov

Table 3: Synthesis of Carbocyclic Nucleoside Analogues

Precursor Key Transformation(s) Resulting Nucleoside Analogue Biological Significance Source
(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one Chemoenzymatic synthesis (-)-Carbovir Antiviral agent researchgate.netresearchgate.net

The 2-azabicyclo[2.2.1]hept-5-ene core is not only a precursor to its final targets but also serves as a versatile intermediate for conversion into other important nitrogen-containing scaffolds. The strategic placement of the nitrogen atom and the reactive double bond allows for a variety of ring-opening, ring-expansion, and rearrangement reactions.

For example, oxidative cleavage of the double bond in 2-azabicyclo[2.2.2]octene derivatives, which are closely related to the heptene (B3026448) system, can produce highly substituted piperidines. researchgate.net Furthermore, the 2-azabicyclo[2.2.1]hept-5-ene framework is a known precursor for the synthesis of epibatidine (B1211577) analogues, which are potent nicotinic acetylcholine (B1216132) receptor agonists. researchgate.net The synthesis of 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene and its subsequent transformations highlight the utility of this scaffold in accessing diverse chemical space. researchgate.net Additionally, phosphorylation reactions on the nitrogen or on a hydroxyl group at the 2-position have been studied, demonstrating the scaffold's capacity for further functionalization to create novel phosphorylated bicycles. psu.eduresearchgate.net

Table 4: Transformations into Other Nitrogenous Scaffolds

Starting Scaffold Reagent/Reaction Resulting Scaffold Source
2-Aza-bicyclo[2.2.2]octene Oxidative Cleavage Polysubstituted Piperidine researchgate.net
2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene Multi-step synthesis Epibatidine Analogues researchgate.net
Methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate Diphenylphosphinic chloride (OPClPh2) O-Phosphorylated Bicycles psu.eduresearchgate.net

Utility in Catalysis

The application of bicyclic scaffolds extends into the realm of catalysis, where their rigid, chiral structures can be exploited to control the stereochemical outcome of chemical reactions.

While direct use of 2-Methyl-2-azabicyclo[2.2.1]hept-5-ene as a ligand is not extensively documented, the inherent properties of the chiral 2-azabicycloalkane framework make its derivatives highly promising candidates for ligands in asymmetric metal-catalyzed reactions. pwr.edu.pl The synthesis of enantiomerically pure derivatives of this scaffold provides access to a class of chiral ligands that can create a well-defined steric and electronic environment around a metal center. pwr.edu.pl

This chiral environment can direct an incoming substrate to react in a specific orientation, leading to high enantioselectivity in the product. The principle has been demonstrated with related systems where chiral bidentate ligands coordinate to a metal, and the rigidity of the ligand backbone is crucial for achieving high levels of asymmetric induction. nih.gov Derivatives of 2-azabicyclo[2.2.1]hept-5-ene could potentially be functionalized to incorporate phosphine, amine, or other coordinating groups, making them suitable for a range of transformations such as asymmetric hydrogenation, Diels-Alder reactions, or cyclopropanations. pwr.edu.plnih.gov

Table 5: Potential Asymmetric Catalytic Applications

Potential Ligand Type (Derived from Scaffold) Metal Potential Catalytic Transformation Principle Source
Chiral Diamine or Amino-alcohol Rhodium, Ruthenium Asymmetric Hydrogenation, Transfer Hydrogenation Formation of a chiral metal complex that selectively delivers hydrogen. pwr.edu.pl

Applications in Polymer Chemistry and Advanced Materials Development

Monomers for Controlled Ring-Opening Metathesis Polymerization (ROMP)

The strained olefinic bond within the 2-azabicyclo[2.2.1]hept-5-ene ring system makes it an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP). This polymerization technique allows for the synthesis of unsaturated polymers with controlled molecular weights and narrow polydispersity, particularly when living polymerization conditions are employed. scispace.com Derivatives of 2-azabicyclo[2.2.1]hept-5-ene, such as methyl N-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (PhEtNNBE), have been extensively studied as functional monomers in ROMP. mit.eduosti.govacs.org

The polymerization of these monomers is typically initiated by well-defined transition metal alkylidene catalysts, most notably those based on molybdenum and tungsten. osti.govosti.gov The choice of initiator is critical as it profoundly influences the stereochemistry of the resulting polymer. For example, the polymerization of enantiomerically pure (S)-PhEtNNBE using specific molybdenum or tungsten imido alkylidene initiators leads to the formation of highly stereoregular cis,isotactic polymers. osti.govacs.orgosti.gov Conversely, ruthenium-based initiators have been used to polymerize related bicyclic lactams, such as Vince lactam, to produce cis,syndiotactic polymers. researchgate.netlookchem.com The unprotected lactam functionality can sometimes inhibit certain Mo- or W-based initiators, necessitating the use of N-protected monomer derivatives for successful polymerization. researchgate.netlookchem.com

The table below summarizes the stereoselective ROMP of a representative monomer, methyl-N-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (PhEtNNBE), using various initiators.

Table 1: Initiator Effects on the Stereochemistry of Poly(PhEtNNBE) via ROMP

Monomer Initiator Resulting Polymer Tacticity Reference
(S)-PhEtNNBE Mo(NAr')(CHCMe₂Ph)(OBiphenCF3)(thf) >95% cis,isotactic osti.gov, acs.org
(S)-PhEtNNBE W(NAr')(CHCMe₂Ph)((S)-OBiphenMe) >95% cis,isotactic osti.gov, acs.org

Synthesis of Polymers with Tailored Architectural Properties

The ability to control the polymerization of 2-azabicyclo[2.2.1]hept-5-ene derivatives provides a powerful tool for creating polymers with precisely tailored architectural properties. Stereocontrol is a key factor, as the tacticity (the stereochemical arrangement of adjacent monomer units) of the polymer chain significantly influences its physical and material properties, such as melting point, crystallinity, and mechanical strength. scispace.com

Through the careful selection of enantiomerically pure or racemic monomers and the use of stereoselective initiators, polymers with different microstructures can be synthesized. osti.gov For example, the ROMP of enantiomerically pure (S)-PhEtNNBE with initiators known to operate under enantiomorphic site control yields cis,isotactic polymers. acs.org In this case, the catalyst site dictates the stereochemistry of each monomer insertion, leading to a polymer where all stereocenters have the same configuration.

In contrast, the polymerization of a racemic mixture of the same monomer with an appropriate initiator can produce a cis,syndiotactic polymer, where the enantiomers alternate regularly along the polymer chain. osti.govosti.gov This level of control over the polymer's primary structure is crucial for tuning its secondary and tertiary structures, and ultimately its bulk properties. The resulting polymers, which possess functional groups such as esters and amines in their repeating units, are promising candidates for advanced materials, including specialized coatings and adhesives, where specific mechanical and chemical properties are required. chemimpex.comnottingham.ac.uk Furthermore, the presence of lactam groups in the polymer backbone, as seen in polymers of Vince lactam, can introduce hydrogen bonding, potentially leading to materials with properties similar to polyamides. researchgate.net

Table 2: Compound Names

Compound Name Abbreviation/Trivial Name
This compound -
Methyl N-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate PhEtNNBE
(1S)-(+)-2-Azabicyclo[2.2.1]hept-5-en-3-one (+)-Vince lactam
Mo(NAr')(CHCMe₂Ph)(OBiphenCF3)(thf) Molybdenum Initiator 1
W(NAr')(CHCMe₂Ph)((S)-OBiphenMe) Tungsten Initiator 1
Mo(NAd)(CHMe₂Ph)(pyr)(OHMT) Molybdenum Initiator 2
RuCH(2-OiPr-Ph)(1-mesityl-3-C₄H₈-imidazol-2-ylidene) Ruthenium Initiator
3,3'-di-tert-butyl-5,5'-bistrifluoromethyl-6,6'-dimethyl-1,1'-biphenyl-2,2'-diolate OBiphenCF3

Future Research Directions and Unexplored Avenues for 2 Methyl 2 Azabicyclo 2.2.1 Hept 5 Ene

Development of Novel Highly Stereoselective and Sustainable Synthetic Methodologies

The primary route to the 2-azabicyclo[2.2.1]heptene core is the aza-Diels-Alder reaction between cyclopentadiene (B3395910) and an appropriate imine. doi.org Future research should focus on advancing this critical transformation with an emphasis on stereoselectivity and sustainability.

Organocatalysis: The use of chiral Brønsted acids and other organocatalysts has shown great promise in achieving high enantioselectivity in aza-Diels-Alder reactions. capes.gov.brprinceton.edu A significant avenue for future work lies in the development of organocatalysts specifically tailored for the reaction of N-methyl iminium ions with cyclopentadiene, aiming for near-perfect stereocontrol. This approach would eliminate the need for metal catalysts, thereby reducing environmental impact and simplifying purification processes.

Biocatalysis: The enzymatic kinetic resolution of related bicyclic lactams, known as Vince lactams, using (+)-γ-lactamases is a well-established industrial process. nih.gov A forward-thinking research direction would be the exploration and engineering of enzymes, such as imine reductases or novel cyclases, for the direct biocatalytic synthesis of enantiopure 2-Methyl-2-azabicyclo[2.2.1]hept-5-ene. This would represent a significant leap towards a truly green synthetic process.

Sustainable Solvents: The investigation of green and sustainable reaction media for the aza-Diels-Alder synthesis of this compound is another critical area. The use of ionic liquids has been shown to enhance reaction rates and selectivity in Diels-Alder reactions, offering a recyclable alternative to volatile organic solvents. researchgate.netrsc.orgresearchgate.net Similarly, performing the synthesis in water, taking advantage of the hydrophobic effect to promote cycloaddition, aligns with the principles of green chemistry and warrants thorough investigation. osti.gov

MethodologyPotential AdvantageKey Research Goal
Organocatalysis Metal-free, high stereoselectivityDesign of catalysts for N-methyl iminium ions
Biocatalysis High enantiopurity, mild conditionsDiscovery and engineering of suitable enzymes
Sustainable Solvents Reduced environmental impact, recyclabilityOptimization of reactions in water or ionic liquids

Exploration of Unprecedented Reaction Pathways and Reactivity Patterns of the Bicyclic Core

The inherent ring strain and the presence of both a nitrogen atom and a double bond in this compound suggest a rich and complex reactivity profile that is yet to be fully explored.

Future studies should move beyond predictable transformations to uncover novel reaction pathways. For instance, the influence of the N-methyl group on skeletal rearrangements, such as the Wagner-Meerwein rearrangement observed in related N-arylsulfonyl derivatives, is an area ripe for investigation. researchgate.net It is plausible that the electron-donating nature of the methyl group could significantly alter the stability of cationic intermediates, potentially leading to unprecedented rearrangement cascades.

Furthermore, the strategic cleavage of the bicyclic system could provide access to highly functionalized cyclopentane (B165970) and pyrrolidine (B122466) derivatives, which are valuable building blocks in medicinal chemistry. pwr.edu.plnih.gov Research into selective ring-opening reactions, perhaps triggered by photochemical or electrochemical stimuli, could unveil new synthetic strategies. The development of tandem reactions, where an initial transformation of the bicyclic core is followed by an in-situ functionalization, would also be a highly efficient approach to molecular complexity.

Integration into Flow Chemistry and Automated Synthetic Platforms

The translation of synthetic methods for this compound to continuous flow and automated platforms is a crucial step towards enhancing efficiency, reproducibility, and scalability.

Continuous Flow Synthesis: Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for highly exothermic or fast reactions like the Diels-Alder cycloaddition. rsc.orgresearchgate.net Future work should focus on developing a continuous flow process for the synthesis of this compound. This would not only allow for safer and more scalable production but also enable the rapid optimization of reaction conditions. The integration of in-line purification and analysis would further streamline the process. youtube.com

Automated Reaction Optimization: Automated synthesis platforms can accelerate the discovery and optimization of new reactions by systematically exploring a wide range of variables. researchgate.net Applying these platforms to investigate the reactivity of this compound with a diverse set of reactants and catalysts could rapidly map its chemical space and identify novel transformations. This data-driven approach can significantly reduce the time and resources required for synthetic methodology development.

TechnologyKey AdvantageFuture Application for this compound
Flow Chemistry Enhanced control, scalability, safetyDevelopment of a continuous production process
Automated Platforms High-throughput screening, rapid optimizationAccelerated discovery of new reactions and applications

Advanced Computational Studies for Predictive Design and Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting chemical reactivity and stereoselectivity. nih.gov

Predictive Modeling of Synthesis: Future computational studies should focus on creating predictive models for the stereochemical outcome of the aza-Diels-Alder reaction to form this compound. By modeling the transition states with various chiral catalysts, it will be possible to rationally design new catalysts with enhanced selectivity, thereby reducing the need for empirical screening. nih.gov DFT studies can also elucidate the mechanism of ionic Diels-Alder reactions involving iminium cations, providing valuable insights for reaction optimization. nih.gov

Mechanistic Elucidation of Reactivity: The complex rearrangements and potential novel reaction pathways of the bicyclic core are ideal subjects for mechanistic investigation using DFT. acs.org Computational modeling can map potential energy surfaces, identify key intermediates and transition states, and rationalize unexpected product formations. This deep mechanistic understanding is crucial for controlling the reactivity of this compound and harnessing it for targeted synthesis.

Discovery of New Applications in Specialized Materials and Advanced Organic Methodologies

The unique structural and electronic properties of this compound make it an attractive building block for new materials and a potential tool in organic synthesis.

Functional Polymers: The strained olefinic bond in the bicyclic system makes it an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP). While the polymerization of related azabicycloheptene derivatives has been explored, the specific properties of polymers derived from the N-methylated monomer are unknown. researchgate.netacs.org Future research should investigate the ROMP of this compound to create novel polymers. The resulting materials, possessing a regular array of nitrogen atoms, could find applications as functional materials, for example, as ion-conductive membranes or responsive hydrogels.

Chiral Ligands and Organocatalysts: The inherent chirality and rigid structure of the 2-azabicyclo[2.2.1]heptane framework make it an ideal scaffold for the design of new chiral ligands for asymmetric catalysis and organocatalysts. pwr.edu.plnih.gov Future work should involve the synthesis of derivatives of this compound that can act as ligands for transition metals or as organocatalysts for various asymmetric transformations. The constrained geometry of the bicyclic core could impart unique stereochemical control in catalyzed reactions.

Heterocyclic Scaffolds in Medicinal Chemistry: The 2-azabicyclo[2.2.1]heptane core is a recognized privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds. nih.govnih.gov The introduction of the N-methyl group and further functionalization of the bicyclic system could lead to the discovery of novel therapeutic agents. A systematic exploration of its derivatives as scaffolds for new pharmaceuticals is a promising long-term research direction.

Q & A

Basic Research Questions

Q. What are reliable synthetic methods for preparing 2-methyl-2-azabicyclo[2.2.1]hept-5-ene derivatives, and how can reaction conditions influence product formation?

  • Methodology :

  • Catalyst and solvent selection : Use acetonitrile (MeCN) under reflux without a catalyst or PEG-400 with 10 mol% boric acid at 90°C for nucleophilic aza-Michael additions. These conditions yield bicyclic adducts with ~80% efficiency .
  • Key considerations : Reaction temperature and solvent polarity significantly impact regioselectivity. For example, PEG-400 enhances reaction rates due to its high boiling point and ability to stabilize intermediates .
  • Workup : Recrystallization or flash chromatography is recommended for purification.

Q. How can researchers distinguish between structural isomers of bicyclic azabicyclo compounds using spectroscopic techniques?

  • Methodology :

  • NMR analysis : Combine ¹H, ¹³C, DEPT 135, and 2D COSY/HSQC experiments. For example:
  • Furan ring signals : δ ~7.40 (dd, J = 0.8–1.8 Hz), 6.35 (dd, J = 1.8–3.2 Hz), and 6.25 ppm (br. d/dd) .
  • Succinimide protons : δ ~3.75 (dd), 2.90 (dd), and 2.50 ppm (AMX spin system) .
  • X-ray crystallography : Essential for resolving ambiguities, especially when diastereotopic protons or stereocenters are present .

Advanced Research Questions

Q. How can contradictory structural assignments in bicyclic azabicyclo systems be resolved, particularly when Diels-Alder adducts and aza-Michael products have overlapping spectral data?

  • Methodology :

  • Comparative analysis : Cross-reference spectral data with previously misassigned structures (e.g., 7-oxa-2-azabicyclo[2.2.1]hept-5-ene vs. aza-Michael adducts) .
  • Mechanistic validation : Test reactivity under electrophilic conditions (e.g., m-CPBA epoxidation). If double bonds remain intact, the product is likely an aza-Michael adduct rather than a cycloadduct .
  • Case study : Re-evaluation of furfurylamine-maleimide reactions revealed that diastereotopic protons in ¹H NMR and X-ray data confirmed aza-Michael pathways over cyclization .

Q. What strategies enable enantioselective synthesis of this compound derivatives, and how is enantiopurity validated?

  • Methodology :

  • Chiral auxiliaries : Use enantiopure imines (e.g., (S)- or (R)-configured precursors) to control stereochemistry during cycloadditions .
  • Analytical validation : Chiral HPLC with >95% enantiomeric excess (ee) confirmation. For example, (1R,3S,4S)- and (1S,3R,4R)-isomers were resolved using this method .
  • Stereochemical outcomes : Exo/endo preferences depend on the starting imine configuration and transition-state stabilization .

Q. How do phosphorylation reactions modify the 2-azabicyclo[2.2.1]hept-5-ene scaffold, and what mechanistic insights guide these transformations?

  • Methodology :

  • Reagents : Treat with diphenylphosphinic chloride (OPClPh₂) or chlorodiphenylphosphine (ClPPh₂) to introduce phosphine/phosphinate groups .
  • Mechanism : Phosphorylation proceeds via nucleophilic attack at the azabicyclo nitrogen, followed by ring-opening and reclosure.
  • Structural confirmation : Use ³¹P NMR and high-resolution mass spectrometry (HRMS) to verify regiochemistry and purity .

Data Contradiction and Mechanistic Analysis

Q. Why do some reactions of azabicyclo systems yield unexpected products despite following reported protocols?

  • Case study : Initial reports of 7-oxa-2-azabicyclo[2.2.1]hept-5-ene formation were later corrected to aza-Michael adducts due to misassigned NMR signals. Key lessons:

  • Pitfalls : Overlapping ¹H NMR signals (e.g., furan vs. cyclohexene protons) and identical molecular formulas .
  • Resolution : Combine X-ray crystallography with advanced NMR (e.g., 2D HSQC) to differentiate diastereomers .

Q. What computational tools aid in predicting reaction pathways for azabicyclo systems, such as zwitterionic intermediates in norbornene formation?

  • Methodology :

  • DFT calculations : B3LYP/6-31+G(d) models reveal stepwise mechanisms (e.g., zwitterionic intermediates in Diels-Alder reactions) .
  • Applications : Predict regioselectivity in cycloadditions and optimize catalyst systems (e.g., imidazolium ionic liquids) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.